(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
Description
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety at the third position of a pentanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₄ (molecular weight: 217.27 g/mol), and it is identified by CAS numbers 207924-92-3 (as a positional isomer) and EN300-762965 (Enamine Ltd.) . The compound is widely used as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, owing to its stability under basic conditions and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHFHWEJSMOJW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are used in the protection of the amino group.
Major Products Formed
Deprotection: The major product formed is the free amine, (S)-3-aminopentanoic acid.
Substitution: The major product is this compound.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is extensively used in scientific research, particularly in the synthesis of peptides. The Boc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups without interference . This compound is also used in the development of pharmaceuticals and in the study of enzyme mechanisms .
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination of a carbonate ion . The Boc group can be removed under acidic conditions, resulting in the formation of a free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid vary in substituent positions, functional groups, and biological applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Differences and Implications
Positional Isomerism: The Boc group’s position significantly impacts biological activity. For example, (S)-3- and (S)-4-Boc-pentanoic acid isomers differ in microbial interactions; the latter is associated with siderophore activity in Pseudomonas .
Functional Group Additions: The methylthio group in (S)-3-Boc-5-(methylthio)pentanoic acid introduces sulfur-based reactivity, which may influence metabolic stability or metal chelation . Dual Boc protection (e.g., in tripeptides) enables sequential deprotection strategies in solid-phase synthesis .
Biological Applications: Anticancer Agents: Branched derivatives (e.g., CW1-CW20) inhibit cancer cell growth via targeted protein interactions . Antifibrotic Agents: IDN-6556’s complex substituents (e.g., tetrafluorophenoxy) enhance caspase inhibition, reducing hepatocyte apoptosis .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-3-amino-pentanoic acid, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone. This structure plays a crucial role in its reactivity and biological interactions.
Chemical Formula: C₉H₁₉N₃O₄
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially useful in therapeutic applications such as cancer treatment.
- Protein Interaction : The Boc group enhances the compound's stability and solubility, allowing it to effectively bind to target proteins, which may modulate their activity.
- Cellular Uptake : The structure facilitates cellular uptake, enabling the compound to exert its effects within target cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by inhibiting pathways essential for cell survival. For instance, it has shown efficacy in disrupting microtubule dynamics in centrosome-amplified cancer cells, leading to increased multipolarity and subsequent cell death .
- Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain cancer cell lines at micromolar concentrations. The study demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers .
- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound interacts competitively with specific binding sites on target proteins, effectively blocking their function .
- Pharmacokinetic Studies : Research assessing the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting its viability as a therapeutic agent .
Data Tables
The following table summarizes key findings from various studies on this compound:
Q & A
Q. Key Considerations :
- Use of K₂CO₃ as a base in initial steps to avoid racemization .
- Monitoring reaction progress via TLC or HPLC to ensure completion.
Basic: How can researchers purify and characterize this compound?
Q. Purification Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate Boc-protected intermediates .
- Recrystallization : Ethanol/water systems are effective for isolating crystalline products .
Q. Characterization Tools :
- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm in H NMR) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Basic: What safety protocols are recommended for handling this compound?
Q. Exposure Controls :
Q. Storage :
Basic: What analytical methods validate the enantiomeric purity of this compound?
Q. Chiral HPLC :
- Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) at 1 mL/min. Retention times for (S)- and (R)-enantiomers should be baseline-separated .
- Compare optical rotation values with literature data (e.g., for the (S)-enantiomer) .
Advanced: How can stereochemical integrity be maintained during synthesis?
Q. Strategies :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazolidinones) to control the configuration at the β-amino position .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
Case Study :
In the synthesis of related inhibitors, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid was prepared with >99% ee using enantioselective hydrogenation .
Advanced: What role does this compound play in designing protease inhibitors?
Q. Mechanistic Insights :
- The Boc-protected amine acts as a hydrogen bond donor to protease active sites (e.g., MMP-3 or IL-6 targets) .
- The pentanoic acid backbone mimics natural substrates, enabling competitive inhibition.
Example :
In anticancer agents, derivatives of this compound were modified at the iodophenyl moiety to enhance binding affinity to kinase domains .
Advanced: How to address contradictory data on reaction yields or purity?
Q. Troubleshooting :
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous DCC) and reaction conditions (temperature, stirring rate) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., urea derivatives from DCC degradation) .
Case Example :
Discrepancies in Boc-deprotection yields (~70% vs. 90%) were resolved by optimizing palladium catalyst loading and hydrogen pressure .
Advanced: What are its applications in solid-phase peptide synthesis (SPPS)?
Q. Methodology :
- Coupling Strategy : Activate the carboxylic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) for efficient amide bond formation .
- Boc Group Stability : Resistant to piperidine, making it compatible with Fmoc-based SPPS .
Case Study :
In synthesizing peptidomimetics, This compound was incorporated into cyclic peptides to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
